molecular formula C13H12BrNO B1331646 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-78-6

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1331646
CAS No.: 347331-78-6
M. Wt: 278.14 g/mol
InChI Key: QMWVGJAFMIYQSZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with acetylacetone in the presence of an acid catalyst to form the intermediate 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, while reduction yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its aldehyde group, which provides versatility in chemical reactions and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWVGJAFMIYQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353240
Record name 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347331-78-6
Record name 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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